2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Mechanism of Action
Target of Action
The primary target of this compound is the A3 adenosine receptor . The A3 adenosine receptor plays a crucial role in numerous physiological and pathological processes, including inflammation, cancer, and cardiovascular conditions .
Mode of Action
The compound interacts with the A3 adenosine receptor through hydrogen bonding . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound .
Biochemical Pathways
The compound affects the adenosine signaling pathway. By acting as an antagonist at the A3 adenosine receptor, it can inhibit the downstream effects of adenosine signaling . This can lead to a decrease in inflammation and potentially slow the progression of certain cancers .
Result of Action
The compound’s action on the A3 adenosine receptor can lead to a decrease in inflammation and potentially slow the progression of certain cancers . It can also significantly inhibit cell proliferation and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazolopyrimidine derivative with N-(2,3-dimethylphenyl)acetamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfanyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 2-[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]-4,6-dimethylnicotinonitrile
Uniqueness
2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is unique due to its specific structural features, such as the combination of the triazolopyrimidine core with the benzyl and sulfanyl groups, as well as the N-(2,3-dimethylphenyl)acetamide moiety. These structural elements contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-14-7-6-10-17(15(14)2)24-18(28)12-29-21-19-20(22-13-23-21)27(26-25-19)11-16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKXUVTHQYNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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